molecular formula C16H21NO5 B020110 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate CAS No. 78553-60-3

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Cat. No. B020110
CAS RN: 78553-60-3
M. Wt: 307.34 g/mol
InChI Key: PCYZDYXUDRDZHG-ZDUSSCGKSA-N
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Description

"T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate" is a compound involved in various synthetic and chemical processes. Its significance lies in its role as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and organic chemistry fields.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including protection and deprotection strategies, to introduce the desired functional groups effectively. For instance, enantioselective synthesis methods have been developed for similar compounds, utilizing key steps like iodolactamization to achieve high functionality and specificity (Campbell et al., 2009).

Molecular Structure Analysis

The molecular and crystal structure of compounds with similar functional groups can be established through techniques like X-ray diffraction analysis. These structures provide insights into the arrangement of atoms and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties (Shestopalov et al., 2003).

Chemical Reactions and Properties

Compounds like "T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate" undergo various chemical reactions, including radical-mediated annulations and carbonylations, to form complex structures. These reactions are essential for the synthesis of novel molecules with potential biological activity (Yang et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallographic studies and other analytical techniques are used to elucidate these properties, guiding their application in synthesis and formulation (Krajewski et al., 1990).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are critical for the utility of "T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate" in synthetic chemistry. Investigations into novel protective reagents for amino groups, for example, have expanded the toolkit for modifying such compounds (Kim et al., 1985).

Scientific Research Applications

Therapeutic Potential of Butyrate in Type 2 Diabetes

Butyrate, produced by microbial fermentation in the gut, plays a crucial role in energy provision for colonocytes and has been linked with anti-inflammatory effects and potential therapeutic benefits for type 2 diabetes. Strategies to increase butyrate levels in the gut, such as supplementation and dietary fiber increase, have shown promising but not conclusive long-term benefits (T. Arora & V. Tremaroli, 2021).

Butyrate's Role in Gut Health and Animal Production

Research highlights butyrate's significance in promoting gut development, controlling pathogens, reducing inflammation, and improving growth performance in animals. Its application as an alternative to in-feed antibiotics underscores its importance in maintaining gut health and enhancing animal production (A. Bedford & J. Gong, 2017).

Synthetic Phenolic Antioxidants and Environmental Concerns

Studies on synthetic phenolic antioxidants, including butylated compounds, focus on their environmental occurrence, human exposure, and potential toxicity. These antioxidants, widely used in industrial and commercial products, have raised concerns about environmental pollution and health risks due to their persistence and potential toxic effects (Runzeng Liu & S. Mabury, 2020).

Butyrate in Inflammatory Bowel Diseases

Butyrate's impact on the digestive ecosystem's homeostatic regulation highlights its potential in managing inflammatory bowel diseases (IBD). Lower butyrate levels in IBD patients suggest a link between butyrate availability and gut health. Restoring butyrate-producing bacteria could be key to treating IBD (N. Gasaly, M. Hermoso, & M. Gotteland, 2021).

properties

IUPAC Name

tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZDYXUDRDZHG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442243
Record name AG-H-15125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

CAS RN

78553-60-3
Record name AG-H-15125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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